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Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Kinase inhibitor design Hinge-binding motif Regioisomer SAR

This compound is a critical SAR probe for kinase inhibitor programs, featuring a pyridine-2-carbonyl regioisomer that provides a distinct hinge-binding geometry compared to 4-pyridinyl analogs. The piperidine linker offers a ~3.8 Å N–O spatial separation and a chair-flip conformational barrier (~10–12 kcal/mol), enabling systematic exploration of linker rigidity effects on target residence time for BTK, JAK, and CDK family kinases. Procure with confidence for use as an analytical reference standard, computational benchmarking ligand, or medicinal chemistry starting point. Ensure batch-to-batch consistency by sourcing only verified CAS 2034471-84-4.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2034471-84-4
Cat. No. B2810420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
CAS2034471-84-4
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NC=NC=C3
InChIInChI=1S/C15H16N4O2/c20-15(13-5-1-2-7-17-13)19-9-3-4-12(10-19)21-14-6-8-16-11-18-14/h1-2,5-8,11-12H,3-4,9-10H2
InChIKeyBJHCBKCXZZLYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034471-84-4) – Structural Class and Kinase-Targeted Scaffold Overview for Research Procurement


Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034471-84-4) is a synthetic heterocyclic small molecule belonging to the pyridinyl-(pyrimidinyloxy)piperidinyl methanone class. Its structure features a pyridine-2-carbonyl group linked to a piperidine ring that carries a pyrimidin-4-yloxy substituent at the 3-position. This scaffold is characteristic of ATP-competitive kinase inhibitor pharmacophores, with the pyridine and pyrimidine moieties providing hinge-region hydrogen-bonding capacity and the piperidine linker conferring conformational flexibility [1]. Patents disclosing structurally related 3-(pyrimidin-4-yloxy)piperidine derivatives describe inhibition of kinases including B-Raf, PI3K, CDKs, FLT3, and c-Met, positioning this compound as a research tool for kinase profiling and medicinal chemistry optimization [2]. The compound is commercially available from multiple chemical suppliers at research-grade purity (typically ≥95%), intended exclusively for laboratory-scale investigation.

Why Generic Substitution of Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone with Structural Analogs Risks Invalidating Research Results


Within the pyridinyl-(pyrimidinyloxy)piperidinyl methanone series, subtle structural variations produce profound shifts in kinase selectivity and binding mode. The regiochemistry of the pyridine attachment (2-yl vs. 3-yl vs. 4-yl) determines the vector of the carbonyl group relative to the pyrimidine hinge-binding motif, directly altering ATP-pocket complementarity [1]. Similarly, replacing the pyrimidin-4-yloxy ether with pyrimidin-2-yloxy or substituting the central piperidine with pyrrolidine changes both linker geometry and conformational flexibility, which impacts binding kinetics and target residence time [2]. Closely related analogs such as Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (B-Raf-targeted) and Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CDK-targeted) exhibit distinct target profiles despite sharing the same core scaffold, demonstrating that generic inter-class substitution without experimental validation would compromise assay reproducibility and SAR continuity [3]. Researchers procuring this specific CAS number require assurance of structural identity and batch consistency for use as a reference standard, chemical probe, or SAR comparator.

Quantitative Differentiation Evidence for Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone – Comparator-Based Analysis for Informed Procurement


Regioisomeric Pyridine Attachment: 2-Pyridinyl vs. 4-Pyridinyl Carbonyl Orientation and Predicted Kinase Hinge-Binding Geometry

The target compound positions the pyridine nitrogen at the 2-position of the carbonyl-linked ring, orienting the nitrogen lone pair toward the piperidine linkage. In contrast, the closely related 4-pyridinyl regioisomer (Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone) places the pyridine nitrogen distal to the carbonyl, altering the hydrogen-bond acceptor geometry available for kinase hinge-region engagement. Patent and database annotations associate the 4-pyridinyl isomer with B-Raf kinase inhibition, while the 2-pyridinyl geometry is predicted to favor distinct hinge-binding interactions [1]. This regioisomeric difference is structural, not speculative: the dihedral angle between the pyridine ring and the carbonyl group differs by approximately 60° between 2-yl and 4-yl isomers, affecting the spatial presentation of the H-bond acceptor to the kinase hinge [2].

Kinase inhibitor design Hinge-binding motif Regioisomer SAR B-Raf inhibition

Central Piperidine Linker vs. Pyrrolidine Analog: Conformational Flexibility and Impact on Binding Pocket Complementarity

The target compound employs a piperidine (six-membered) ring as the central linker connecting the pyridin-2-ylmethanone and pyrimidin-4-yloxy moieties. A closely related analog, Pyridin-3-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034297-49-7), substitutes a pyrrolidine (five-membered) ring. This ring-size difference alters the N–O spatial separation (piperidine: ~3.8 Å chair conformation; pyrrolidine: ~3.2 Å envelope conformation) and the number of accessible low-energy conformers, directly affecting how the terminal pyridine and pyrimidine groups are presented to the ATP-binding pocket [1]. Six-membered piperidine linkers are prevalent in FDA-approved kinase inhibitors (e.g., palbociclib, ribociclib), reflecting a preference for the conformational flexibility and pharmacokinetic properties conferred by this ring size [2].

Linker SAR Piperidine vs. pyrrolidine Conformational analysis Kinase selectivity

Heterocyclic Terminal Group: Pyridine vs. Furan/Thiophene Substitution and Predicted ATP-Pocket π-Stacking Interactions

The target compound employs a pyridine ring as the carbonyl-linked terminal group. Related series compounds substitute this with furan (Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone) or thiophene (5-Chlorothiophen-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone). Pyridine, with a pKa of ~5.2 for the conjugate acid, remains predominantly unprotonated at physiological pH and can engage in both hydrogen-bond acceptance and π-π stacking with kinase hinge-region aromatic residues (e.g., Phe, Tyr). Furan (non-basic oxygen heterocycle) and thiophene (sulfur heterocycle) lack the H-bond acceptor capacity of pyridine nitrogen and exhibit different π-electron density distributions, predicting altered hinge-binding energetics [1]. Pyridine-containing kinase inhibitors are extensively validated in clinical candidates, whereas furan and thiophene analogs are less common in advanced kinase programs [2].

Heterocycle SAR π-π stacking ATP-competitive inhibitor Kinase hinge binding

Research Application Scenarios for Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone Based on Structural Differentiation Evidence


Kinase Inhibitor SAR Campaigns Requiring Distinct 2-Pyridinyl Carbonyl Hinge-Binding Geometry for Lead Optimization

Medicinal chemistry teams exploring ATP-competitive kinase inhibitors can deploy this compound as a reference scaffold to probe the effect of pyridine-2-carbonyl (vs. pyridine-4-carbonyl and pyridine-3-carbonyl) orientation on kinase selectivity. The 2-pyridinyl geometry, with its nitrogen directed toward the piperidine linker, creates a distinct H-bond acceptor vector compared to the 4-pyridinyl analog annotated for B-Raf inhibition [1]. This regioisomer serves as a critical SAR probe for programs requiring systematic exploration of hinge-binding geometry–activity relationships across the kinome.

Chemical Probe Development Utilizing Piperidine Linker Conformational Properties for Target Engagement Optimization

The piperidine linker in this compound provides a specific N–O spatial separation (~3.8 Å) and chair-flip conformational barrier (~10–12 kcal/mol) that distinguishes it from pyrrolidine-linked analogs (~3.2 Å, ~1 kcal/mol). Research groups developing chemical probes for kinases where linker rigidity and geometry affect binding kinetics (e.g., residence time optimization for BTK, JAK, or CDK family targets) can use this scaffold as a platform for systematic linker SAR, with the piperidine ring offering a well-precedented pharmacokinetic profile consistent with multiple FDA-approved kinase inhibitors [2].

Reference Standard for Analytical Method Development and Batch-to-Batch Quality Control in Chemical Biology Studies

Given the commercial availability of this compound at defined purity (≥95%), it can serve as an analytical reference standard for HPLC, LC-MS, and NMR method development in research laboratories studying 3-(pyrimidin-4-yloxy)piperidine derivatives. The compound's well-defined heterocyclic chromophore (pyridine λmax ~260 nm; pyrimidine λmax ~240–270 nm) facilitates UV-based quantification, while its distinct fragmentation pattern in mass spectrometry enables confident identification in complex biological matrices [1].

Computational Chemistry Benchmarking: Docking Pose Validation for Pyridine-Pyrimidine Hybrid Kinase Inhibitors

Computational chemistry groups can employ this compound as a benchmarking ligand for molecular docking and free-energy perturbation (FEP) studies targeting kinases with structurally characterized ATP-binding sites. The three heterocyclic moieties (pyridine, piperidine, pyrimidine) provide multiple H-bond donor/acceptor and π-stacking interaction points, enabling rigorous validation of scoring functions and pose-prediction algorithms against known pyridine-pyrimidine kinase inhibitor co-crystal structures [3]. The 2-pyridinyl regioisomer offers a distinct docking challenge compared to 4-pyridinyl analogs, testing the ability of computational methods to discriminate between regioisomeric binding modes.

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